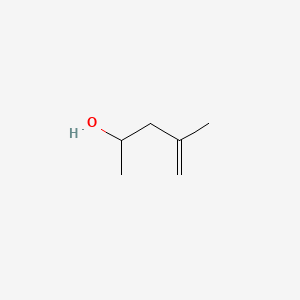

4-Methyl-4-penten-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylpent-4-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-5(2)4-6(3)7/h6-7H,1,4H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHPTSMXBAVNPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870922 | |

| Record name | 4-Methylpent-4-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2004-67-3 | |

| Record name | 4-Methyl-4-penten-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2004-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylpent-4-en-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002004673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylpent-4-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpent-4-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 4-Methyl-4-penten-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and reactivity of 4-Methyl-4-penten-2-ol. The information is intended to support research, development, and application activities involving this compound.

Core Chemical Properties

This compound is a secondary allylic alcohol. Its structure, featuring both a hydroxyl group and a carbon-carbon double bond, dictates its characteristic reactivity and physical properties.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O | --INVALID-LINK-- |

| Molecular Weight | 100.16 g/mol | --INVALID-LINK-- |

| CAS Number | 2004-67-3 | --INVALID-LINK-- |

| IUPAC Name | 4-methylpent-4-en-2-ol | --INVALID-LINK-- |

Physical Properties

| Property | Value | Source |

| Appearance | Colorless liquid | N/A |

| Boiling Point | 131.7 °C at 760 mmHg | N/A |

| Density | 0.832 g/cm³ | N/A |

| Solubility | Soluble in ethanol (B145695) and ether, slightly soluble in water. | N/A |

| Flash Point | 46.3 °C | N/A |

| Refractive Index | 1.427 | N/A |

Spectroscopic Data

The following sections provide an analysis of the mass, infrared, and nuclear magnetic resonance spectra of this compound.

Mass Spectrometry

The mass spectrum of this compound is characterized by fragmentation patterns typical for an unsaturated alcohol. The molecular ion peak (M+) is expected at m/z 100. Common fragmentation includes the loss of a methyl group (m/z 85), a water molecule (m/z 82), and cleavage adjacent to the alcohol, leading to a prominent peak at m/z 45.

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for its functional groups. A broad band in the region of 3300-3400 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol. The C=C stretching vibration of the alkene is observed around 1650 cm⁻¹. The C-H stretching vibrations of the sp³ and sp² hybridized carbons are seen just below and above 3000 cm⁻¹, respectively. The C-O stretching vibration appears in the 1050-1150 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

-OH: A broad singlet, with a chemical shift that can vary depending on concentration and solvent.

-

CH₃ (on C2): A doublet.

-

CH (on C2): A multiplet.

-

CH₂ (on C3): A multiplet.

-

=C(CH₃)₂: Two singlets (or a closely spaced multiplet) for the two methyl groups.

-

=CH₂: A multiplet.

¹³C NMR (Predicted):

-

C1 (CH₃): ~23 ppm

-

C2 (CHOH): ~68 ppm

-

C3 (CH₂): ~48 ppm

-

C4 (=C(CH₃)₂): ~144 ppm

-

C5 (=CH₂): ~112 ppm

-

C6 (CH₃ on C4): ~22 ppm

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Prins reaction between isobutylene (B52900) and acetaldehyde (B116499), catalyzed by a solid acid catalyst.[1]

Materials:

-

Acetaldehyde (40% solution in toluene)

-

Isobutylene

-

HSiW-V₂O₅-SiO₂ solid acid catalyst

Procedure: [1]

-

A 2000 mL autoclave equipped with a mechanical stirrer and thermostat is charged with 440.0 g of a 40% toluene solution of acetaldehyde (4 mol), 800 g of toluene, and 20 g of HSiW-V₂O₅-SiO₂ solid acid catalyst.[1]

-

Isobutylene is slowly introduced into the reactor until the pressure reaches 0.60 MPa (6 mol).[1]

-

The reactor is heated to 120 °C, and the stirring speed is set to 800 rpm.[1]

-

The reaction progress is monitored by taking samples every hour for analysis by gas chromatography.

-

After approximately 5 hours, when the acetaldehyde is completely converted, the reaction is terminated.[1]

-

The excess isobutylene is recovered for future use.

-

The reaction mixture is filtered to recover the catalyst.

-

The filtrate is subjected to rectification to separate the product from the toluene solvent, yielding a mixture of this compound and 4-methyl-3-penten-2-ol.[1]

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Potential Applications

As an allylic alcohol, this compound exhibits reactivity at both the hydroxyl group and the carbon-carbon double bond. This dual functionality makes it a versatile intermediate in organic synthesis.

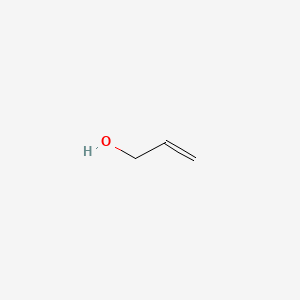

One notable reaction of allylic alcohols is their participation in acid-catalyzed reactions with aldehydes and ketones, such as the Prins reaction. In the absence of an external nucleophile, the intermediate carbocation can eliminate a proton to form a diene.

Caption: A typical acid-catalyzed reaction of an allylic alcohol.

The reactivity of this compound makes it a valuable building block for the synthesis of more complex molecules. It can be used in the production of flavors and fragrances and as an intermediate in the synthesis of other fine chemicals.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate precautions. Use in a well-ventilated area and avoid contact with skin and eyes. Wear suitable protective clothing, including gloves and safety goggles. Keep away from sources of ignition. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This technical guide has summarized the key chemical properties, spectroscopic data, synthesis, and reactivity of this compound. The provided information, including the structured data tables and detailed experimental protocol, serves as a valuable resource for professionals in research and drug development. The dual functionality of this allylic alcohol presents numerous opportunities for its application as a versatile intermediate in organic synthesis.

References

Technical Guide: Molecular Weight of 4-Methyl-4-penten-2-ol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the molecular weight of 4-Methyl-4-penten-2-ol (CAS No. 2004-67-3). It details the theoretical calculation based on its molecular formula and the standard atomic weights of its constituent elements. Furthermore, it outlines a standard experimental protocol for the empirical determination of its molecular weight using Gas Chromatography-Mass Spectrometry (GC-MS). All quantitative data is presented in clear, tabular formats, and key workflows are visualized using diagrams to ensure clarity for research and development applications.

Chemical Identity and Formula

This compound is an organic compound, a secondary alcohol, with a role in various chemical syntheses. Accurate knowledge of its molecular weight is fundamental for stoichiometric calculations, analytical characterization, and pharmacokinetic modeling in drug development.

The molecular formula indicates that each molecule of the compound is composed of 6 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom.

Theoretical Molecular Weight Calculation

The theoretical molecular weight (MW) is calculated by summing the atomic weights of all atoms in the molecular formula. The standard atomic weights, as recognized by IUPAC, are used for this calculation.

The logical process for this calculation is outlined below.

Caption: Logical workflow for calculating theoretical molecular weight.

The quantitative data used in this calculation is summarized in the table below.

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |

| Carbon | C | 6 | 12.011[5][6][7] | 72.066 |

| Hydrogen | H | 12 | 1.008[8][9][10] | 12.096 |

| Oxygen | O | 1 | 15.999[11][12][13][14] | 15.999 |

| Total | C6H12O | 19 | 100.161 |

Based on this, the calculated molecular weight of this compound is 100.16 g/mol .[1][2][3][15]

Experimental Protocol: Molecular Weight Determination by GC-MS

For volatile organic compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for experimental determination of molecular weight. The workflow involves separating the analyte from a sample matrix, ionizing it, and then analyzing the mass-to-charge ratio of the resulting ions.

Caption: Experimental workflow for GC-MS molecular weight determination.

Detailed Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve the sample in 10 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) in a volumetric flask to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of approximately 10 µg/mL.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Inlet: Split/Splitless injector at 250°C with a split ratio of 50:1.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: 35-350 m/z.

-

-

Data Analysis:

-

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak (M⁺), which corresponds to the intact molecule with one electron removed. For this compound, this peak is expected at an m/z value corresponding to its monoisotopic mass (100.0888 Da).[1] The nominal mass will be observed at m/z 100.

-

Compare the observed fragmentation pattern with a reference library (e.g., NIST) to confirm compound identity.

-

Conclusion

The theoretical molecular weight of this compound (C6H12O) is 100.16 g/mol , a value critical for all quantitative applications in a research setting. This value can be empirically verified using standard analytical techniques such as GC-MS, where the molecular ion peak at m/z 100 confirms its mass and provides structural information through fragmentation. The protocols and data presented herein serve as a foundational guide for professionals engaged in chemical synthesis, analysis, and development.

References

- 1. 4-Penten-2-ol, 4-methyl- | C6H12O | CID 102730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R)-4-methylpent-4-en-2-ol | C6H12O | CID 12277035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Penten-2-ol, 4-methyl- [webbook.nist.gov]

- 5. quora.com [quora.com]

- 6. westfield.ma.edu [westfield.ma.edu]

- 7. #6 - Carbon - C [hobart.k12.in.us]

- 8. ck12.org [ck12.org]

- 9. quora.com [quora.com]

- 10. #1 - Hydrogen - H [hobart.k12.in.us]

- 11. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 12. quora.com [quora.com]

- 13. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 14. Oxygen - Wikipedia [en.wikipedia.org]

- 15. lookchem.com [lookchem.com]

Structure Elucidation of 4-Methyl-4-penten-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 4-Methyl-4-penten-2-ol, a valuable intermediate in organic synthesis. This document outlines the key analytical techniques and experimental protocols necessary to confirm the chemical structure and purity of this compound. All quantitative data are presented in structured tables for clarity and comparative analysis.

Compound Identification and Physical Properties

This compound is an unsaturated alcohol with the chemical formula C₆H₁₂O.[1][2][3] Its basic properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-methylpent-4-en-2-ol |

| CAS Number | 2004-67-3 |

| Molecular Formula | C₆H₁₂O |

| Molecular Weight | 100.16 g/mol [1] |

| Boiling Point | 134-136 °C[2] |

| Density | 0.827 g/cm³[2] |

| Solubility | Soluble in ethanol (B145695) and ether; slightly soluble in water.[2] |

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of acetaldehyde (B116499) with isobutylene (B52900).

Experimental Protocol: Synthesis from Acetaldehyde and Isobutylene

This protocol is adapted from a known industrial synthesis method.[1]

Materials:

-

Toluene (B28343) solution of acetaldehyde (40 wt%)

-

Toluene

-

Isobutylene

-

HSiW-V₂O₅-SiO₂ solid acid catalyst

Procedure:

-

A 2000 mL autoclave equipped with a mechanical stirrer and a thermostat is charged with 440.0 g of a toluene solution of acetaldehyde (4 mol, 40 wt%), 800 g of toluene, and 20 g of HSiW-V₂O₅-SiO₂ solid acid catalyst.

-

Isobutylene is slowly introduced into the reaction system until the pressure reaches 0.60 MPa (approximately 6 mol).

-

The autoclave is heated to 120 °C, and the stirring speed is set to 800 rpm.

-

The reaction progress is monitored by taking samples every hour for analysis by gas chromatography.

-

After approximately 5 hours, when the acetaldehyde is completely converted, the reaction is terminated.

-

The excess isobutylene is recovered for future use.

-

The reaction mixture is filtered to recover the catalyst.

-

The filtrate is subjected to fractional distillation to separate the toluene and the product. The product is a mixture of 4-methyl-3-penten-2-ol (B1582873) and this compound.

Spectroscopic Data and Structure Elucidation

The structure of this compound can be confirmed through a combination of spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The gas-phase IR spectrum of this compound displays characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (alcohol) |

| ~3080 | Medium | =C-H stretch (alkene) |

| ~2970 | Strong | C-H stretch (alkane) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1100 | Strong | C-O stretch (secondary alcohol) |

| ~890 | Strong | =C-H bend (out-of-plane) |

Note: The peak values are estimations based on typical IR correlation tables and the available spectrum image from the NIST WebBook.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show five distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.8 | Singlet | 2H | =CH₂ (a) |

| ~3.9 | Sextet | 1H | CH-OH (b) |

| ~2.2 | Doublet | 2H | CH₂ (c) |

| ~1.7 | Singlet | 3H | =C-CH₃ (d) |

| ~1.2 | Doublet | 3H | CH-CH₃ (e) |

| Variable | Broad Singlet | 1H | OH |

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show six signals, corresponding to the six carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | =C(CH₃)₂ (f) |

| ~112 | =CH₂ (g) |

| ~68 | CH-OH (h) |

| ~50 | CH₂ (i) |

| ~24 | =C-CH₃ (j) |

| ~23 | CH-CH₃ (k) |

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions. The fragmentation pattern is consistent with the structure of a secondary alcohol.

| m/z | Relative Intensity | Proposed Fragment |

| 100 | Low | [M]⁺ (Molecular Ion) |

| 85 | Medium | [M - CH₃]⁺ |

| 82 | Medium | [M - H₂O]⁺ |

| 67 | High | [M - H₂O - CH₃]⁺ |

| 45 | High | [CH₃CHOH]⁺ |

| 43 | Very High | [C₃H₇]⁺ or [CH₃CO]⁺ |

Note: The fragmentation analysis is based on the mass spectrum available from the NIST WebBook.[3]

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Structure Elucidation Workflow

Caption: Logical workflow for the structure elucidation of this compound.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activities or signaling pathway interactions of this compound. It is primarily utilized as a chemical intermediate in the synthesis of other compounds.[5] Further research would be required to elucidate any potential roles in biological systems.

Hypothetical Signaling Pathway Interaction

Disclaimer: The following diagram is a conceptual illustration of how a small molecule like this compound might interact with a generic signaling pathway. This is not based on experimental data for this specific compound.

Caption: Conceptual diagram of a small molecule interacting with a generic cell signaling pathway.

References

4-Methyl-4-penten-2-ol boiling point and density

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-4-penten-2-ol

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of chemical compounds is fundamental. This guide provides a detailed overview of the boiling point and density of this compound, including experimental protocols for their determination.

Physicochemical Data of this compound

This compound is a colorless liquid with the chemical formula C6H12O.[1] It is soluble in ethanol (B145695) and ether, and slightly soluble in water.[1] The quantitative data for its boiling point and density are summarized below.

| Property | Value | Notes |

| Boiling Point | 129 - 136 °C | At 760 mmHg[1][2][3] |

| Density | 0.827 - 0.8480 g/cm³ | At 21-25 °C[1][2][3] |

Experimental Protocols

Accurate determination of boiling point and density is crucial for the characterization of chemical substances. The following are detailed methodologies for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] For a pure compound, the boiling point is a characteristic physical property.[4]

1. Capillary Method (Micro-Boiling Point Determination)

This method is suitable for small sample volumes.[5]

-

Apparatus: Thiele tube or similar heating block, thermometer, small test tube, capillary tube (sealed at one end), and the liquid sample.

-

Procedure:

-

Seal one end of a capillary tube by heating it in a flame.

-

Place a small amount of the this compound into the small test tube.

-

Invert the sealed capillary tube and place it inside the test tube containing the liquid.

-

Attach the test tube to a thermometer and immerse it in a Thiele tube filled with a heating oil.

-

Heat the Thiele tube gently.[5] Initially, a stream of bubbles will emerge as trapped air expands.[5]

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the vapor pressure of the sample is equal to the atmospheric pressure.

-

Stop heating and allow the apparatus to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4][5]

-

2. Simple Distillation Method

This method can be used when a larger volume of the liquid is available and also serves to purify the liquid.[6]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, and a heating mantle.

-

Procedure:

-

Place the this compound into the distillation flask, adding a few boiling chips to ensure smooth boiling.

-

Set up the distillation apparatus with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Heat the distillation flask.

-

As the liquid boils, the vapor will rise, pass into the condenser, liquefy, and be collected in the receiving flask.

-

The temperature will remain constant during the distillation of the pure liquid. This constant temperature is the boiling point.[6]

-

Determination of Density

Density is the mass of a substance per unit volume.

1. Using a Graduated Cylinder and Balance

This is a straightforward method for determining the density of a liquid.

-

Apparatus: Graduated cylinder and an electronic balance.

-

Procedure:

-

Measure the mass of a clean, dry graduated cylinder on an electronic balance.[7]

-

Add a known volume of this compound to the graduated cylinder. Record the volume accurately, reading from the bottom of the meniscus.[7]

-

Measure the combined mass of the graduated cylinder and the liquid.[7]

-

Subtract the mass of the empty graduated cylinder to find the mass of the liquid.[7]

-

Calculate the density by dividing the mass of the liquid by its volume. For improved accuracy, repeat the measurement with different volumes and average the results.[7][8]

-

2. Using a Pycnometer or Hydrometer

For more precise measurements, a pycnometer or hydrometer can be used. A hydrometer directly measures the density of a liquid by flotation. A pycnometer is a flask with a specific volume that can be accurately weighed with and without the sample liquid.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of this compound.

Caption: Experimental workflows for determining the boiling point and density.

References

Solubility Profile of 4-Methyl-4-penten-2-ol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-4-penten-2-ol, a C6 unsaturated alcohol, presents a unique solubility profile owing to its molecular structure, which incorporates both a hydrophilic hydroxyl group and a lipophilic six-carbon backbone with a double bond. Understanding its solubility in various organic solvents is paramount for its effective application in chemical synthesis, formulation development, and as a research chemical. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Core Concepts in Solubility

The solubility of a substance is its capacity to dissolve in a solvent to create a homogeneous solution. For a liquid solute like this compound, this is often described in terms of miscibility—the ability of two liquids to mix in all proportions, forming a single phase. The fundamental principle of "like dissolves like" is key; substances with similar polarities are more likely to be soluble in one another. This compound possesses a polar hydroxyl (-OH) group capable of hydrogen bonding, and a nonpolar hydrocarbon chain. This amphiphilic nature dictates its solubility behavior, allowing for miscibility with a range of polar and nonpolar organic solvents.

Quantitative and Qualitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, a combination of available qualitative data and quantitative data for structurally similar C6 alcohols provides a strong foundation for solvent selection. The following table summarizes this information.

| Solvent | Chemical Formula | Polarity | Qualitative Solubility of this compound | Quantitative Solubility of Structurally Similar C6 Alcohols ( g/100 mL at ~20-25°C) |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[1] | Miscible (1-Hexanol)[2] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble[1] | Miscible (1-Hexanol)[2] |

| Acetone | (CH₃)₂CO | Polar Aprotic | Soluble | Miscible (General for C1-C6 alcohols) |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble | Miscible (General for C1-C6 alcohols) |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble | Miscible[3] |

| Methanol | CH₃OH | Polar Protic | Soluble | Miscible (General for C1-C6 alcohols) |

| Glacial Acetic Acid | CH₃COOH | Polar Protic | Sparingly Soluble | Data not readily available |

| Chloroform | CHCl₃ | Polar Aprotic | Very Slightly Soluble | Data not readily available |

| Water | H₂O | Polar Protic | Slightly Soluble[1] | 0.59 g/100 mL (1-Hexanol)[2], 3.2 g/100 mL (2-Methyl-2-pentanol)[4] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many research and development applications. The following are standard methodologies for assessing the solubility of a liquid compound like this compound in an organic solvent.

Method 1: Visual Miscibility/Insolubility Determination (Qualitative)

Objective: To quickly assess whether this compound is miscible, partially miscible, or immiscible in a given solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest

-

Graduated cylinders or pipettes

-

Test tubes with stoppers

-

Vortex mixer

-

Constant temperature bath (optional)

Procedure:

-

Preparation: Ensure all glassware is clean and dry. Measure a specific volume of the solvent (e.g., 5 mL) into a test tube.

-

Addition of Solute: Add a small, measured volume of this compound (e.g., 0.5 mL) to the solvent in the test tube.

-

Mixing: Stopper the test tube and vortex for 30-60 seconds to ensure thorough mixing.

-

Observation: Allow the mixture to stand for at least 5 minutes. Observe the solution for any signs of phase separation, cloudiness (turbidity), or the presence of distinct layers.

-

Interpretation:

-

Miscible: The solution remains clear and homogeneous with no phase separation.

-

Partially Miscible: The solution appears cloudy or forms an emulsion that may or may not separate over time.

-

Immiscible: Two distinct layers are observed.

-

-

Temperature Control (Optional): For temperature-dependent solubility studies, perform the above steps with the test tube immersed in a constant temperature bath.

Method 2: Determination of Saturation Point by the "Cloud Point" Method (Quantitative)

Objective: To determine the maximum concentration of this compound that can be dissolved in a solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest

-

Burette or calibrated micropipette

-

Beaker or flask

-

Magnetic stirrer and stir bar

-

Light source for observing turbidity

-

Constant temperature bath

Procedure:

-

Setup: Place a known volume or mass of the solvent into a beaker or flask equipped with a magnetic stir bar. If necessary, place the beaker in a constant temperature bath and allow the solvent to reach the desired temperature.

-

Titration: Begin stirring the solvent at a constant rate. Slowly add this compound from a burette or micropipette in small, precise increments.

-

Observation: After each addition, allow the solution to mix thoroughly and observe for the first sign of persistent cloudiness or turbidity. This is known as the "cloud point" and indicates that the saturation point has been reached.

-

Recording: Record the total volume of this compound added to reach the cloud point.

-

Calculation: Calculate the solubility in terms of g/100 mL, mol/L, or other desired units based on the volumes and densities of the solute and solvent used.

Experimental Workflow and Logic

The following diagram illustrates a logical workflow for characterizing the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

This compound is a versatile C6 alcohol with broad solubility in common organic solvents, attributed to its amphiphilic character. While it is generally miscible with many polar and nonpolar solvents, its solubility in water is limited. For precise applications, the experimental protocols outlined in this guide can be employed to determine its exact solubility parameters under specific conditions. This information is critical for optimizing reaction conditions, developing stable formulations, and advancing research in fields where this compound is utilized.

References

An In-depth Technical Guide to 4-Methyl-4-penten-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Methyl-4-penten-2-ol is an organic compound with the molecular formula C₆H₁₂O.[1][2] As a secondary allylic alcohol, its structure, featuring both a hydroxyl group and a carbon-carbon double bond, imparts a unique reactivity profile, making it a useful building block in organic synthesis.[3] Its primary documented application is as an intermediate in the production of 4-Chloro-2-methyl-1-pentene. This chloro derivative is a precursor for the synthesis of 2-S-substituted pyrimidines, which have been investigated as antimetabolites of nucleic acid precursors for potential cancer therapy.[4][5] Despite its role as a synthetic intermediate, dedicated pharmacological studies and its involvement in specific biological signaling pathways are not extensively documented in the current body of scientific literature.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for its handling, purification, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 4-methylpent-4-en-2-ol | [6] |

| CAS Number | 2004-67-3 | [1] |

| Molecular Formula | C₆H₁₂O | [1][2] |

| Molecular Weight | 100.16 g/mol | [1] |

| Boiling Point | 131.7 °C at 760 mmHg | [4] |

| Density | 0.832 g/cm³ | [4] |

| Refractive Index | 1.4269 (estimate) | [4] |

| Flash Point | 46.3 °C | [4] |

| Solubility | Soluble in Acetone, Dichloromethane, Tetrahydrofuran | [4] |

| Vapor Pressure | 4.06 mmHg at 25°C | [4] |

| LogP | 1.33340 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

-

Mass Spectrometry: The mass spectrum (electron ionization) of this compound is available through the NIST WebBook.[2]

-

Infrared (IR) Spectroscopy: The gas-phase IR spectrum of this compound is also available from the NIST/EPA Gas-Phase Infrared Database.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While experimentally obtained NMR spectra are not widely published, computed ¹³C NMR data is available on PubChem.[6]

Synthesis of this compound

Two primary methods for the synthesis of this compound are detailed below: a patented industrial method and a plausible Grignard reaction.

Synthesis from Acetaldehyde (B116499) and Isobutylene (B52900)

A method for the synthesis of a mixture containing this compound is described in a patent by Wanhua Chemical Group Co., Ltd.[8] This process involves the reaction of acetaldehyde with isobutylene in the presence of a solid acid catalyst.

Experimental Protocol:

-

Reactor Setup: A 2000 ml autoclave made of 316L material, equipped with a mechanical stirrer and a thermostat, is charged with 800 g of toluene (B28343) and 20 g of HSiW-V₂O₅-SiO₂ solid acid catalyst.

-

Addition of Reactants: 440.0 g of a toluene solution of acetaldehyde (4 mol, 40% mass fraction) is added to the autoclave.

-

Introduction of Isobutylene: Isobutylene is slowly introduced into the reaction system until the pressure reaches 0.60 MPa (6 mol).

-

Reaction Conditions: The autoclave is heated to 120 °C, and the stirring speed is maintained at 800 rpm.

-

Monitoring and Completion: The reaction is monitored by taking samples every hour for analysis by gas chromatography. The reaction is considered complete after 5 hours, at which point the acetaldehyde is fully converted.

-

Work-up and Purification: After the reaction, excess isobutylene is recovered for use in subsequent batches. The reaction liquid is pumped out, filtered to recover the catalyst, and the filtrate is rectified to yield a mixture of 4-methyl-3-penten-2-ol (B1582873) and this compound.[8] The reported yield for the combined products is 95.7%.[8]

Plausible Synthesis via Grignard Reaction

Experimental Protocol (Adapted):

-

Preparation of Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon), place magnesium turnings.

-

Add a solution of isobutenyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of isobutenylmagnesium bromide.

-

-

Grignard Reaction:

-

Cool a solution of acetaldehyde in anhydrous diethyl ether in an ice bath.

-

Add the prepared Grignard reagent solution dropwise to the acetaldehyde solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

-

Filter and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

-

Role in Drug Development

The primary relevance of this compound in the context of drug development is its role as a synthetic intermediate. It is used to synthesize 4-Chloro-2-methyl-1-pentene, which is a derivative of 3-Chloro-2-methyl-1-propene.[4][5] This chlorinated intermediate has been utilized in the synthesis of 2-S-substituted pyrimidines.[4][5] These pyrimidine (B1678525) derivatives are of interest as they can act as antimetabolites of nucleic acid precursors, a mechanism of action that is explored in cancer therapy.[4][5]

References

- 1. hmdb.ca [hmdb.ca]

- 2. 4-Penten-2-ol, 4-methyl- [webbook.nist.gov]

- 3. lookchem.com [lookchem.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 2004-67-3 [chemicalbook.com]

- 6. 4-Penten-2-ol, 4-methyl- | C6H12O | CID 102730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Penten-2-ol, 4-methyl- [webbook.nist.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

Unveiling the Natural Presence of 4-Methyl-4-penten-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence of the secondary alcohol 4-Methyl-4-penten-2-ol, a molecule of interest for its potential applications in various scientific domains. While its synthetic routes are well-documented, its natural origins have been less clear. This document consolidates available scientific findings, presenting quantitative data, detailed experimental methodologies, and visual representations of analytical workflows to provide a comprehensive understanding of its presence in the natural world.

Natural Sources and Quantitative Data

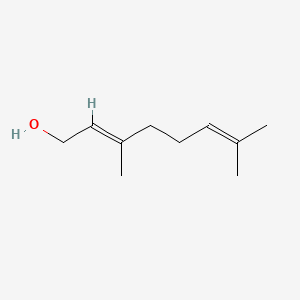

Recent analytical studies have identified this compound as a volatile organic compound in a limited number of natural products, primarily resulting from fermentation processes or as a constituent of plant essential oils. The following table summarizes the key findings regarding its natural occurrence and quantified levels.

| Natural Source | Compound Identified As | Concentration/Abundance | Reference |

| Fermented Soybean | 4-Penten-2-ol | 1.49±0.52 (relative peak area) in non-fermented cooked soybeans; 1.27±0.18 in soybeans fermented with Rhizopus oligosporus | [1] |

| Fermented Soybean Meal | 4-penten-2-ol | Significantly increased during two-stage solid fermentation | [2] |

| Fermented Pea Paste | 4-penten-2-ol | Present, with positive correlation to specific electronic nose sensors | |

| Camel Milk | 4-Penten-2-ol | Identified as one of three main alcohols contributing to the principal component of camel milk's volatile profile. | |

| Essential Oil of Elaeagnus umbellata (Autumn Olive) Fruit | 4-Penten-2-ol | 1.2% of the essential oil composition | |

| Strychnos nux-vomica Leaves | 4-Penten-2-Ol | Identified as a compound consistent with the presence of flavonoids. |

Note on Isomeric Identification: It is crucial to note that the majority of the cited studies identify the compound as "4-Penten-2-ol." While this is a strong indicator, definitive confirmation of the specific isomer as this compound requires detailed analysis of the mass spectrometry data and retention indices from the original publications. For the purpose of this guide, we proceed with the strong possibility that these findings refer to the methylated form, a common structural motif in natural volatile compounds.

Experimental Protocols for Identification and Quantification

The identification and quantification of this compound in natural matrices predominantly rely on gas chromatography coupled with mass spectrometry (GC-MS). The following sections detail the typical experimental workflows employed in the cited studies.

Sample Preparation and Extraction of Volatile Compounds

a) Fermented Soybeans and Pea Paste:

-

Solid-Phase Microextraction (SPME): This is a common technique for extracting volatile and semi-volatile compounds from the headspace of a sample.

-

A sample of the fermented product is placed in a sealed vial.

-

The sample is often heated to a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to promote the release of volatile compounds into the headspace.

-

An SPME fiber coated with a specific stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace to adsorb the volatile analytes.

-

The fiber is then retracted and introduced into the GC injector for thermal desorption.[1]

-

b) Camel Milk:

-

Headspace Solid-Phase Microextraction (HS-SPME): Similar to the protocol for fermented products, HS-SPME is used to extract volatile compounds from the headspace of milk samples. The sample is typically equilibrated at a controlled temperature before the SPME fiber is exposed.

c) Essential Oil from Elaeagnus umbellata Fruit:

-

Hydrodistillation: This is a classic method for extracting essential oils from plant material.

-

The fruit material is placed in a distillation apparatus with water.

-

The mixture is heated to boiling, and the resulting steam, carrying the volatile essential oil components, is condensed.

-

The essential oil, being immiscible with water, is then separated from the aqueous distillate.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph (GC): The thermally desorbed volatile compounds from the SPME fiber or a diluted sample of the essential oil are injected into the GC. The compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar or medium-polar capillary column). The oven temperature is programmed to increase gradually to facilitate the separation of a wide range of volatile compounds.[1]

-

Mass Spectrometer (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum is a unique fingerprint for each compound.[1]

-

Compound Identification: The identification of this compound is achieved by comparing the experimentally obtained mass spectrum and retention index with those of a known reference standard or with entries in a spectral library (e.g., NIST, Wiley).[1]

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for the analysis of this compound in natural sources.

References

Spectroscopic Data of 4-Methyl-4-penten-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the unsaturated alcohol, 4-Methyl-4-penten-2-ol. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings. This document details predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, Mass Spectrometry (MS) fragmentation analysis, and provides tailored experimental protocols for acquiring this spectroscopic information.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for this compound.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.85 | s | 1H | H-5a (vinyl) |

| ~4.75 | s | 1H | H-5b (vinyl) |

| ~3.90 | m | 1H | H-2 |

| ~2.20 | d | 2H | H-3 |

| ~1.75 | s | 3H | H-6 (CH₃) |

| ~1.60 | br s | 1H | OH |

| ~1.20 | d | 3H | H-1 (CH₃) |

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~145.0 | C | C-4 |

| ~112.0 | CH₂ | C-5 |

| ~68.0 | CH | C-2 |

| ~50.0 | CH₂ | C-3 |

| ~24.0 | CH₃ | C-6 |

| ~23.0 | CH₃ | C-1 |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~3080 | Medium | =C-H stretch (vinyl) |

| ~2970, ~2930 | Strong | C-H stretch (alkane) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1450, ~1375 | Medium | C-H bend (alkane) |

| ~1120 | Strong | C-O stretch (secondary alcohol) |

| ~890 | Strong | =CH₂ bend (out-of-plane) |

Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Proposed Fragment |

| 100 | Moderate | [M]⁺ (Molecular Ion) |

| 85 | Strong | [M - CH₃]⁺ |

| 82 | Moderate | [M - H₂O]⁺ |

| 67 | Moderate | [M - H₂O - CH₃]⁺ |

| 57 | Strong | [C₄H₉]⁺ |

| 43 | Very Strong | [C₃H₇]⁺ or [CH₃CO]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are tailored for the analysis of a volatile, unsaturated alcohol like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR (20-30 mg for ¹³C NMR) into a clean, dry vial.[1]

-

Add approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Gently swirl the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.

-

Cap the NMR tube securely to prevent evaporation of the volatile sample.

2. ¹H NMR Acquisition Parameters:

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans (NS): 16-32

-

Relaxation Delay (D1): 1.0 s

-

Acquisition Time (AQ): ~4 s

-

Spectral Width (SW): -2 to 12 ppm

-

Temperature: 298 K

3. ¹³C NMR Acquisition Parameters:

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled with NOE (zgpg30)

-

Number of Scans (NS): 1024 or more to achieve adequate signal-to-noise

-

Relaxation Delay (D1): 2.0 s

-

Acquisition Time (AQ): ~1 s

-

Spectral Width (SW): -5 to 160 ppm

-

Temperature: 298 K

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

For ¹H NMR, integrate the peaks to determine the relative proton ratios.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

As this compound is a liquid, the neat (undiluted) sample can be analyzed as a thin film.

-

Place one drop of the liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top of the first to create a thin, uniform liquid film between the plates.

2. FTIR Analysis Procedure:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

-

Accessory: Transmission holder

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Procedure:

-

Acquire a background spectrum of the empty spectrometer.

-

Place the prepared salt plate "sandwich" in the sample holder.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

1. Sample Introduction and Chromatography (GC-MS):

-

Given the volatility of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analysis.

-

Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the compound in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Volume: 1 µL with a split ratio (e.g., 50:1).

-

2. Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 35 - 200.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

Visualizations

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

References

Methodological & Application

Synthesis of 4-Methyl-4-penten-2-ol from Acetaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-methyl-4-penten-2-ol, a valuable intermediate in organic synthesis, starting from acetaldehyde (B116499). Two primary synthetic routes are presented: a Grignard reaction involving isopropenylmagnesium bromide and a Prins-type reaction between acetaldehyde and isobutylene (B52900). These methods offer viable pathways to the target molecule, each with distinct advantages. This guide includes comprehensive experimental procedures, tabulated quantitative data for easy comparison, and visualizations of the synthetic workflows to aid in laboratory implementation.

Introduction

This compound is an organic compound with applications in the synthesis of various chemical entities, including its use as an intermediate in the preparation of more complex molecules for potential therapeutic applications.[1][2] Its structure, featuring both a secondary alcohol and a terminal alkene, makes it a versatile building block in organic chemistry. The efficient synthesis of this molecule from readily available starting materials like acetaldehyde is of significant interest. This document outlines two effective laboratory-scale synthetic methods.

Physicochemical and Spectroscopic Data of this compound

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below for reference and characterization purposes.[1][3][4][5]

| Property | Value |

| Molecular Formula | C₆H₁₂O |

| Molecular Weight | 100.16 g/mol |

| CAS Number | 2004-67-3 |

| Boiling Point | 131.7 °C at 760 mmHg |

| Density | 0.832 g/cm³ |

| Refractive Index | 1.4269 (estimate) |

| Solubility | Soluble in acetone, dichloromethane, and tetrahydrofuran (B95107). |

| ¹H NMR | See detailed spectrum analysis |

| ¹³C NMR | See detailed spectrum analysis |

| IR Spectrum | See detailed spectrum analysis |

Method 1: Synthesis via Grignard Reaction

The Grignard reaction provides a direct and reliable method for the formation of the carbon-carbon bond required in this compound. This approach involves the nucleophilic addition of isopropenylmagnesium bromide to the carbonyl carbon of acetaldehyde.

Experimental Protocol

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Acetaldehyde

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

Part A: Preparation of Isopropenylmagnesium Bromide (Grignard Reagent)

-

Assemble a dry three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer.

-

Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

-

In the dropping funnel, place a solution of 2-bromopropene (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Add a small portion of the 2-bromopropene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle boiling is observed. If the reaction does not start, gentle warming may be necessary.

-

Once the reaction has initiated, add the remaining 2-bromopropene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent.

Part B: Reaction with Acetaldehyde

-

Cool the Grignard reagent solution in an ice-water bath.

-

Prepare a solution of freshly distilled acetaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Add the acetaldehyde solution dropwise to the cooled and stirred Grignard reagent. Maintain the reaction temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

Part C: Work-up and Purification

-

Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Quantitative Data

| Parameter | Value |

| Typical Yield | 60-75% |

| Reaction Time | 3-4 hours |

| Reaction Temperature | 0 °C to room temperature |

Synthesis Workflow

Caption: Workflow for the Grignard synthesis of this compound.

Method 2: Synthesis via Prins-Type Reaction

An alternative approach is the reaction of acetaldehyde with isobutylene in the presence of a solid acid catalyst. This method can produce a mixture of isomers, with this compound being one of the products.[6]

Experimental Protocol

Materials:

-

Acetaldehyde (40% solution in toluene)

-

Isobutylene

-

HSiW-V₂O₅-SiO₂ solid acid catalyst

-

High-pressure autoclave with mechanical stirring and thermostat

Procedure:

-

In a 2000 mL autoclave, add a 40% toluene solution of acetaldehyde (4 mol), 800 g of toluene, and 20 g of HSiW-V₂O₅-SiO₂ solid acid catalyst.[6]

-

Slowly introduce isobutylene into the reaction system until the pressure reaches 0.60 MPa (6 mol).[6]

-

Heat the autoclave to 120 °C with a stirring speed of 800 rpm.[6]

-

Monitor the reaction progress by taking samples every hour for analysis (e.g., by gas chromatography).

-

After approximately 5 hours, when the acetaldehyde is completely converted, terminate the reaction.[6]

-

Recover the excess isobutylene for reuse.

-

Filter the reaction mixture to recover the catalyst.

-

Rectify the filtrate to separate the toluene and obtain a mixture of 4-methyl-3-penten-2-ol (B1582873) and this compound.[6]

Quantitative Data

| Parameter | Value | Reference |

| Overall Yield | 95.7% (of mixed isomers) | [6] |

| Isomer Ratio | 4-methyl-3-en-2-pentanol : 4-methyl-4-en-2-pentanol = 4:1 | [6] |

| Reaction Time | 5 hours | [6] |

| Reaction Temperature | 120 °C | [6] |

| Pressure | 0.60 MPa | [6] |

Synthesis Workflow

Caption: Workflow for the Prins-type synthesis of this compound.

Spectroscopic Analysis

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of the synthesized this compound.

¹H NMR Spectrum (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~4.85 | s | =CH₂ |

| ~4.70 | s | =CH₂ |

| ~3.85 | m | -CH(OH)- |

| ~2.15 | d | -CH₂- |

| ~1.75 | s | =C(CH₃)- |

| ~1.20 | d | -CH(OH)CH₃ |

¹³C NMR Spectrum (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~145 | =C(CH₃)₂ |

| ~112 | =CH₂ |

| ~68 | -CH(OH)- |

| ~48 | -CH₂- |

| ~23 | -CH(OH)CH₃ |

| ~22 | =C(CH₃)- |

IR Spectrum

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[4]

| Wavenumber (cm⁻¹) | Assignment |

| ~3370 (broad) | O-H stretch (alcohol) |

| ~3075 | =C-H stretch (alkene) |

| ~2970, 2925 | C-H stretch (alkane) |

| ~1650 | C=C stretch (alkene) |

| ~1120 | C-O stretch (secondary alcohol) |

| ~890 | =CH₂ bend (out-of-plane) |

Conclusion

The synthesis of this compound from acetaldehyde can be effectively achieved through either a Grignard reaction with isopropenylmagnesium bromide or a Prins-type reaction with isobutylene. The Grignard route offers a more direct synthesis of the target molecule, while the Prins-type reaction provides a high overall yield of a mixture of isomers. The choice of method will depend on the specific requirements of the researcher, including desired purity, available equipment, and scalability. The provided protocols and data serve as a comprehensive guide for the successful laboratory preparation and characterization of this versatile synthetic intermediate.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 2004-67-3 [chemicalbook.com]

- 3. 4-Penten-2-ol, 4-methyl- | C6H12O | CID 102730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Penten-2-ol, 4-methyl- [webbook.nist.gov]

- 5. 4-Penten-2-ol, 4-methyl- [webbook.nist.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols: Synthesis of 4-Methyl-4-penten-2-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methyl-4-penten-2-ol is an organic compound with the chemical formula C6H12O.[1][2] It is a colorless liquid with a fruity aroma.[1] This compound serves as a valuable intermediate in organic synthesis. For instance, it is used in the synthesis of 4-Chloro-2-methyl-1-pentene, a derivative of 3-Chloro-2-methyl-1-propene, which has applications in the development of antimetabolites for cancer therapy.[3][4] Given its utility, robust and well-documented synthetic protocols are of significant interest to the research community.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C6H12O | [2][3][5] |

| Molecular Weight | 100.16 g/mol | [3][5][6] |

| Boiling Point | 131.7°C at 760 mmHg | [3] |

| Density | 0.832 g/cm³ | [3] |

| Flash Point | 46.3°C | [3] |

| Solubility | Soluble in ethanol, ether, acetone, dichloromethane, and tetrahydrofuran; slightly soluble in water. | [1][3] |

| Refractive Index | 1.4269 (estimate) | [3] |

| CAS Number | 2004-67-3 | [2][3][5] |

Experimental Protocols

Two primary methods for the synthesis of this compound are presented below. The first is a catalytic approach using acetaldehyde (B116499) and isobutylene (B52900), and the second is a general approach via a Grignard reaction.

This protocol is adapted from a patented industrial synthesis method.[5]

Principle: This method involves the direct reaction of acetaldehyde with isobutylene in the presence of a solid acid catalyst to produce a mixture of this compound and its isomer, 4-methyl-3-penten-2-ol (B1582873).

Materials:

-

Acetaldehyde solution (40% in toluene)

-

Isobutylene

-

HSiW-V2O5-SiO2 solid acid catalyst

-

2000ml autoclave with mechanical stirring and thermostat

Procedure:

-

Charge the 2000ml autoclave with 440.0g of a 40% toluene solution of acetaldehyde (4 mol), 800g of toluene, and 20g of HSiW-V2O5-SiO2 solid acid catalyst.[5]

-

Slowly introduce isobutylene into the reaction system until the pressure inside the autoclave reaches 0.60 MPa (approximately 6 mol).[5]

-

Heat the autoclave to 120°C while maintaining a stirring speed of 800 rpm.[5]

-

Monitor the reaction progress by taking samples every hour for analysis by gas chromatography.

-

The reaction is considered complete when the acetaldehyde is fully converted, which typically occurs after 5 hours.[5]

-

After the reaction is complete, cool the autoclave and recover the excess isobutylene for future use.

-

Pump the reaction liquid out of the reactor and filter to recover the catalyst, which can be reused.[5]

-

The filtrate is then subjected to rectification to separate the toluene and the product mixture.

Results: This process yields a mixture of 4-methyl-3-penten-2-ol and this compound with a total yield of 95.7%. The molar ratio of the isomers (4-methyl-3-penten-2-ol to this compound) is approximately 4:1.[5]

Quantitative Data Summary:

| Parameter | Value |

| Acetaldehyde | 4 mol |

| Isobutylene | ~6 mol |

| Catalyst | 20 g HSiW-V2O5-SiO2 |

| Solvent | Toluene |

| Temperature | 120°C |

| Pressure | 0.60 MPa |

| Reaction Time | 5 hours |

| Overall Yield | 95.7% |

| Product Ratio | 4:1 (4-methyl-3-penten-2-ol : this compound) |

The Grignard reaction is a versatile method for forming carbon-carbon bonds and synthesizing alcohols.[7][8] For the synthesis of this compound, the reaction would involve an isobutenyl Grignard reagent and acetaldehyde.

Principle: The Grignard reagent, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent hydrolysis of the intermediate magnesium alkoxide yields the desired secondary alcohol.[9][10][11][12]

Materials:

-

An isobutenyl halide (e.g., isobutenyl bromide)

-

Magnesium turnings

-

Anhydrous ether (e.g., diethyl ether or THF)

-

Acetaldehyde

-

Saturated aqueous ammonium (B1175870) chloride solution or dilute acid for work-up

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend magnesium turnings in anhydrous ether.[7] Add a solution of the isobutenyl halide in anhydrous ether dropwise to initiate the formation of the Grignard reagent (isobutenylmagnesium halide).

-

Grignard Reaction: Cool a solution of acetaldehyde in anhydrous ether in an ice bath. Add the prepared Grignard reagent dropwise to the acetaldehyde solution with constant stirring.[7] Allow the reaction to proceed to completion at room temperature.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or a dilute acid.[7] Separate the organic layer, and extract the aqueous layer with ether.

-

Purification: Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate).[7] After filtration, remove the solvent under reduced pressure. The crude product can then be purified by fractional distillation or column chromatography to yield this compound.[7]

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: General Grignard reaction pathway for this compound synthesis.

Safety Information

This compound has some level of toxicity. When handling this compound, the following precautions should be observed:

-

Skin Contact: Avoid direct skin contact to prevent potential irritation or allergic reactions.[1]

-

Eye Contact: Avoid contact with eyes. In case of contact, rinse immediately with plenty of water and seek medical attention.[1]

-

Inhalation: Avoid inhaling gas or mist. If inhalation occurs, move to an area with fresh air and seek medical advice.[1]

-

Storage: Store in a cool, dry, and well-ventilated area, away from sources of ignition and oxidizing agents.[1]

Grignard reagents are highly reactive and moisture-sensitive. They should be handled under an inert atmosphere in dry glassware.[13] The reaction can be exothermic and should be cooled appropriately.

References

- 1. chembk.com [chembk.com]

- 2. 4-Penten-2-ol, 4-methyl- [webbook.nist.gov]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 2004-67-3 [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 4-Penten-2-ol, 4-methyl- | C6H12O | CID 102730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. leah4sci.com [leah4sci.com]

- 9. quora.com [quora.com]

- 10. quora.com [quora.com]

- 11. Reaction of Acetaldehyde with Magnesium Bromide What happens when acetal.. [askfilo.com]

- 12. Treatment of acetaldehyde with ethyl magnesium bromide and subsequent hydrolysis gives [cdquestions.com]

- 13. CAS 926-62-5: isobutylmagnesium bromide | CymitQuimica [cymitquimica.com]

Application Notes and Protocols: (R)-4-Methyl-4-penten-2-ol as a Chiral Building Block in the Enantioselective Synthesis of (-)-Acorenone B

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(R)-4-Methyl-4-penten-2-ol is a versatile and valuable chiral building block in asymmetric synthesis. Its utility stems from the presence of a stereogenic center and a reactive terminal olefin, which allow for the stereocontrolled introduction of functionality and the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of (R)-4-Methyl-4-penten-2-ol in the enantioselective total synthesis of the spirocyclic sesquiterpene, (-)-Acorenone B. This natural product has garnered interest due to its unique structure and potential biological activity. The synthesis described herein, originally reported by Pesaro and Bachmann, showcases a robust strategy for the construction of the characteristic spiro[4.5]decane core of acorenones.

Key Features of (R)-4-Methyl-4-penten-2-ol as a Chiral Building Block:

-

Chiral Pool Synthon: As a readily available, enantiomerically pure starting material, it serves as an excellent example of a chiral pool synthon, allowing for the direct incorporation of a defined stereocenter into a target molecule.

-

Versatile Functionality: The secondary alcohol can be easily protected or oxidized, while the terminal double bond is amenable to a wide range of transformations, including ozonolysis, hydroboration, and cyclization reactions.

-

Stereocontrol Element: The existing stereocenter can direct the stereochemical outcome of subsequent reactions, enabling the construction of multiple new stereocenters with high diastereoselectivity.

Application: Enantioselective Total Synthesis of (-)-Acorenone B

The total synthesis of (-)-Acorenone B from (R)-4-methyl-4-penten-2-ol highlights the strategic application of this chiral building block. The key steps involve the creation of the spirocyclic core through an intramolecular Michael addition.

Retrosynthetic Analysis

A retrosynthetic analysis of (-)-Acorenone B reveals a logical disconnection back to (R)-4-methyl-4-penten-2-ol.

Caption: Retrosynthetic analysis of (-)-Acorenone B.

Experimental Protocols

The following protocols are adapted from the work of M. Pesaro and J.-P. Bachmann, J. Chem. Soc., Chem. Commun., 1978, 203-204.

Step 1: Protection of the Hydroxyl Group

The synthesis commences with the protection of the secondary alcohol of (R)-4-methyl-4-penten-2-ol as a tetrahydropyranyl (THP) ether to prevent its interference in subsequent steps.

-

Reaction: (R)-4-Methyl-4-penten-2-ol to (R)-2-(4-methylpent-4-en-2-yloxy)tetrahydro-2H-pyran

-

Reagents: Dihydropyran (DHP), Pyridinium p-toluenesulfonate (PPTS, catalytic)

-

Solvent: Dichloromethane (B109758) (CH₂Cl₂)

-

Procedure: To a solution of (R)-4-methyl-4-penten-2-ol in dichloromethane, add a catalytic amount of PPTS. To this mixture, add dihydropyran dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

Step 2: Oxidative Cleavage of the Olefin

Ozonolysis of the terminal double bond followed by a reductive workup yields a chiral aldehyde, a key intermediate for the subsequent chain elongation.

-

Reaction: (R)-2-(4-methylpent-4-en-2-yloxy)tetrahydro-2H-pyran to (R)-3-((tetrahydro-2H-pyran-2-yl)oxy)butanal

-

Reagents: Ozone (O₃), Dimethyl sulfide (B99878) (DMS)

-

Solvent: Dichloromethane (CH₂Cl₂)

-

Procedure: A solution of the THP-protected alcohol in dichloromethane is cooled to -78 °C. A stream of ozone is bubbled through the solution until a blue color persists. The excess ozone is then purged with a stream of nitrogen. Dimethyl sulfide is added, and the reaction mixture is allowed to warm to room temperature overnight. The solvent is removed under reduced pressure, and the resulting crude aldehyde is used in the next step without further purification.

Step 3: Construction of the Spirocyclic Precursor

The chiral aldehyde is subjected to a Robinson annulation sequence with methyl vinyl ketone to construct the core spirocyclic framework. This involves a Michael addition followed by an intramolecular aldol (B89426) condensation.

-

Reaction: (R)-3-((tetrahydro-2H-pyran-2-yl)oxy)butanal and Methyl vinyl ketone to the spirocyclic enone.

-

Reagents: Methyl vinyl ketone, Potassium hydroxide (B78521) (KOH)

-

Solvent: Ethanol (B145695) (EtOH)

-

Procedure: To a solution of the crude aldehyde in ethanol, methyl vinyl ketone is added. The mixture is cooled to 0 °C, and a solution of potassium hydroxide in ethanol is added dropwise. The reaction is stirred at room temperature until the formation of the enone is complete (monitored by TLC). The reaction is then neutralized with acetic acid and the solvent is removed under reduced pressure. The residue is partitioned between water and ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by chromatography.

Step 4: Deprotection and Oxidation

Removal of the THP protecting group followed by oxidation of the resulting secondary alcohol to a ketone provides the diketone precursor for the key intramolecular cyclization.

-

Reaction: Deprotection of the THP ether and subsequent oxidation.

-

Reagents: p-Toluenesulfonic acid (p-TsOH) for deprotection; Jones reagent (CrO₃/H₂SO₄/acetone) for oxidation.

-

Solvent: Acetone

-

Procedure: The THP-protected spirocycle is dissolved in acetone, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is stirred at room temperature until deprotection is complete. The resulting alcohol is then oxidized directly by the dropwise addition of Jones reagent at 0 °C until a persistent orange color is observed. The reaction is quenched with isopropanol, and the mixture is filtered through a pad of Celite. The filtrate is concentrated, and the residue is extracted with ether. The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried, and concentrated to give the crude diketone.

Step 5: Intramolecular Michael Addition

The crucial spirocyclization is achieved via an intramolecular Michael addition, which proceeds with high stereoselectivity to form the desired spiro[4.5]decane skeleton.

-

Reaction: Intramolecular cyclization of the diketone precursor.

-

Reagents: Potassium tert-butoxide

-

Solvent: tert-Butanol

-

Procedure: The diketone is dissolved in tert-butanol, and the solution is treated with a catalytic amount of potassium tert-butoxide. The reaction is stirred at room temperature until the starting material is consumed. The reaction is quenched with water and extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The product is purified by chromatography to yield the spirocyclic dione (B5365651).

Step 6: Final Methylation to (-)-Acorenone B

The final step involves the stereoselective methylation of the enolate derived from the spirocyclic dione to install the last methyl group and complete the synthesis of (-)-Acorenone B.

-

Reaction: α-Methylation of the spirocyclic dione.

-

Reagents: Lithium diisopropylamide (LDA), Methyl iodide (CH₃I)

-

Solvent: Tetrahydrofuran (THF)

-

Procedure: A solution of the spirocyclic dione in THF is cooled to -78 °C. A solution of LDA in THF is added dropwise, and the mixture is stirred for 1 hour. Methyl iodide is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ether. The organic layer is dried and concentrated. Purification by chromatography affords (-)-Acorenone B.

Quantitative Data Summary

| Step | Product | Starting Material | Reagents | Yield (%) | Stereoselectivity |